2-Methoxy-4-phenylphenol

Description

Chemical Structure and Classification within Substituted Phenols Research

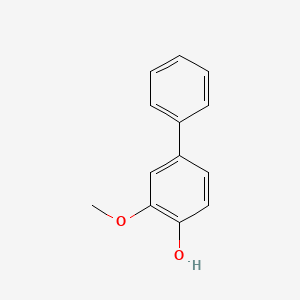

2-Methoxy-4-phenylphenol, also known as 4-phenylguaiacol, is an aromatic organic compound. Its structure features a central benzene (B151609) ring bonded to three different functional groups: a hydroxyl (-OH) group, a methoxy (B1213986) (-OCH3) group, and a phenyl (-C6H5) group.

Specifically, it is classified as a substituted biphenylol . The core is a biphenyl (B1667301) structure (two connected phenyl rings) with a hydroxyl group, making it a biphenylol. The methoxy group is attached at the second carbon position (ortho to the hydroxyl group), and the second phenyl ring is at the fourth carbon position (para to the hydroxyl group). This arrangement of substituents significantly influences the molecule's chemical properties, including its reactivity and intermolecular interactions. Research on related biphenylols shows that the position of substituents affects steric hindrance and the ability to form hydrogen bonds, which in turn dictates properties like melting point and crystal packing structure. uky.edu

Below are the key chemical properties for this compound.

| Property | Value |

| CAS Number | 37055-79-1 |

| Molecular Formula | C13H12O2 |

| Molecular Weight | 200.23 g/mol |

| Common Name | 4-Phenylguaiacol |

Table 1: Chemical Identification of this compound. chemicalbook.com

Current Landscape of Academic Research on this compound and its Derivatives

Direct academic research focusing exclusively on this compound is limited. However, a significant body of work exists for the broader class of substituted phenols and biphenylols, particularly in the context of lignin (B12514952) valorization. Lignin is a complex polymer composed of phenylpropane units, including guaiacyl (G) units, which are methoxyphenols. nih.govresearchgate.net Depolymerization of lignin yields a bio-oil rich in phenolic compounds, including guaiacol (B22219) and its derivatives. nih.govacs.org

Current research endeavors can be categorized as follows:

Catalytic Hydrodeoxygenation (HDO): A primary goal in biorefining is to remove oxygen from lignin-derived bio-oils to produce hydrocarbons suitable for fuels and bulk chemicals. nih.gov Studies investigate catalysts, such as niobia-supported iridium, for the selective HDO of model phenolic compounds, including 4-phenylphenol, to produce aromatic hydrocarbons while minimizing the loss of the valuable aromatic ring structure. nih.govacs.org

Synthesis of Value-Added Chemicals: Research is active in using lignin-derived phenols as building blocks for more complex and higher-value products. For example, studies have demonstrated the synthesis of Schiff base compounds like 2-methoxy-4-((4-methoxyphenilimino) methyl) phenol (B47542) from vanillin (B372448) (a related methoxyphenol) to explore their antioxidant activities. researchgate.net Other work focuses on synthesizing derivatives for applications as inhibitors of enzymes like 17β-hydroxysteroid dehydrogenase, which is relevant in treating estrogen-dependent diseases. acs.org

Understanding Structure-Activity Relationships: A fundamental area of research involves understanding how the type and position of substituents on the phenol or biphenyl ring affect the molecule's biological activity. For instance, studies on hydroxylated polychlorinated biphenyls (OH-PCBs) examine how chlorine and hydroxyl group placement influences binding to hormone receptors, providing insight into potential endocrine-disrupting effects. oup.com This type of research helps predict the properties and potential applications of compounds like this compound.

Rationale for Continued Scholarly Inquiry into the Chemical Compound

The continued scholarly investigation into this compound and its chemical relatives is driven by several key factors rooted in the principles of green and sustainable chemistry.

The primary rationale is the global shift away from a fossil fuel-dependent economy. Lignin is one of the most abundant biopolymers on Earth and represents the largest renewable source of aromatic compounds. d-nb.info Unlocking its potential requires a deep understanding of the individual phenolic molecules that can be derived from it. Compounds like this compound are model representatives of the complex monomers obtainable from lignin. researchgate.net Studying their properties and reaction pathways is essential for designing efficient biorefinery processes that can convert raw biomass into valuable platform chemicals, fuels, and materials. d-nb.infonih.gov

Furthermore, the unique combination of functional groups in substituted phenols imparts specific properties that are of high interest. Phenolic compounds are well-known for their antioxidant capabilities. Research into derivatives, such as Schiff bases formed from methoxyphenols, seeks to harness this activity for various applications. researchgate.net Additionally, the rigid, complex structure of biphenylols makes them attractive scaffolds for the development of new pharmaceutical agents and specialized polymers. d-nb.infoacs.org By understanding the fundamental chemistry of these molecules, researchers can design novel materials and drugs with tailored functions, contributing to advancements in medicine and materials science.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-4-phenylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O2/c1-15-13-9-11(7-8-12(13)14)10-5-3-2-4-6-10/h2-9,14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJFNQXYLCLOQJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90190560 | |

| Record name | 4-Hydroxy-3-methoxybiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90190560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37055-79-1 | |

| Record name | 4-Hydroxy-3-methoxybiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037055791 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxy-3-methoxybiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90190560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-HYDROXY-3-METHOXYBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QUY8SUB1ZN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2 Methoxy 4 Phenylphenol and Its Derivatives

Strategies for the Chemical Synthesis of 2-Methoxy-4-phenylphenol

The synthesis of the biaryl structure of this compound is centered on the formation of a key carbon-carbon bond between two phenyl rings.

The Suzuki-Miyaura coupling is a powerful and widely applied palladium-catalyzed reaction for forming carbon-carbon bonds, particularly in the synthesis of biaryl compounds. libretexts.orggre.ac.uktcichemicals.com This reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate. libretexts.orgyoutube.com

A plausible synthetic route to this compound via Suzuki-Miyaura coupling would involve the reaction between a substituted phenylboronic acid and a corresponding substituted aryl halide. For instance, the coupling of 4-bromo-2-methoxyphenol (B1221611) with phenylboronic acid in the presence of a palladium catalyst and a base would yield the target molecule.

The catalytic cycle for this transformation involves three key steps:

Oxidative Addition : The palladium(0) catalyst reacts with the aryl halide. youtube.com

Transmetalation : The organic group from the organoboron species is transferred to the palladium complex. youtube.com

Reductive Elimination : The final step forms the new C-C bond, creating the biaryl product and regenerating the palladium(0) catalyst. youtube.com

The reaction is valued for its mild conditions and tolerance of a wide variety of functional groups. tcichemicals.com

| Component | Examples | Purpose |

| Aryl Halide | 4-Bromo-2-methoxyphenol, 2-Bromo-4-hydroxy-anisole | Provides one of the aryl components. |

| Organoboron Reagent | Phenylboronic acid, Phenylboronic acid pinacol (B44631) ester | Provides the second aryl component. |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Palladacycles libretexts.org | Facilitates the cross-coupling reaction. |

| Base | Na₂CO₃, Cs₂CO₃ youtube.com, K₂CO₃ | Activates the organoboron reagent for transmetalation. |

| Solvent | Toluene, Dioxane youtube.com, Water tcichemicals.com | Provides the reaction medium. |

Electrophilic Aromatic Substitution (EAS) is a fundamental reaction in which an electrophile replaces an atom (typically hydrogen) on an aromatic ring. wikipedia.org The synthesis of this compound via this pathway would likely involve the reaction of 2-methoxyphenol (guaiacol) with a phenylating agent.

The mechanism proceeds in two main steps:

The aromatic ring, acting as a nucleophile, attacks the electrophile, disrupting the ring's aromaticity and forming a carbocation intermediate known as a benzenonium ion or σ-complex. masterorganicchemistry.commsu.edu

A base removes a proton from the carbon atom that formed the new bond, restoring aromaticity to the ring. masterorganicchemistry.commsu.edu

In the case of a 2-methoxyphenol starting material, both the hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups are activating substituents, meaning they increase the nucleophilicity of the benzene (B151609) ring and direct incoming electrophiles to the ortho and para positions. wikipedia.org The primary challenge in this approach is achieving regioselectivity, as substitution could occur at multiple positions on the ring. The para position relative to the hydroxyl group is the target for phenylation to form the desired product.

The optimization of a synthetic reaction is a critical process aimed at maximizing product yield and purity while minimizing costs and environmental impact. beilstein-journals.org For the synthesis of this compound via Suzuki-Miyaura coupling, several parameters can be systematically varied. Modern approaches to optimization often involve high-throughput experimentation (HTE) and machine learning algorithms to rapidly screen a wide range of conditions. beilstein-journals.orgsemanticscholar.org

Key variables for optimization include:

Catalyst System : Screening different palladium precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligands is crucial, as electron-rich and bulky ligands can enhance catalyst reactivity and stability. libretexts.orgrsc.org

Base : The choice of base (e.g., carbonates, phosphates, hydroxides) can significantly influence the reaction rate and outcome. rsc.org

Solvent : The polarity and proticity of the solvent can affect the solubility of reagents and the stability of intermediates.

Temperature : Adjusting the reaction temperature can control the reaction rate and minimize side reactions.

Reagent Stoichiometry : Varying the ratio of the aryl halide to the organoboron reagent can impact the conversion and yield.

A systematic approach, such as a Design of Experiments (DoE) methodology, allows for the simultaneous optimization of multiple variables to identify the ideal conditions for the synthesis. beilstein-journals.org

| Parameter | Variables to Screen | Desired Outcome |

| Catalyst | Palladium source (e.g., Pd(OAc)₂, PdCl₂(dppf)), Ligand (e.g., PPh₃, SPhos) | High turnover number, stability, and selectivity. |

| Base | Inorganic (K₂CO₃, Cs₂CO₃), Organic (Et₃N) | Efficient transmetalation without degrading reactants. |

| Solvent | Aprotic (Toluene, Dioxane), Protic (Water, Ethanol) | Good reagent solubility, optimal reaction kinetics. |

| Temperature | Room temperature to reflux | Maximized reaction rate, minimized decomposition. |

Synthesis of Novel Derivatives of this compound

The core structure of this compound serves as a scaffold for the synthesis of new derivatives with modified properties, primarily through reactions involving the phenolic hydroxyl group or the aromatic ring.

Iminomethyl or azomethine derivatives, also known as Schiff bases, are compounds containing a carbon-nitrogen double bond (C=N). atlantis-press.comresearchgate.net They are typically synthesized through the condensation reaction of a primary amine with an aldehyde or ketone. researchgate.net

To prepare such derivatives from this compound, a formyl group (-CHO) must first be introduced onto the aromatic ring, commonly at the position ortho to the phenolic hydroxyl group. This creates a 2-hydroxy-3-methoxy-5-phenyl-benzaldehyde intermediate. This aldehyde can then be reacted with a variety of primary amines (R-NH₂) to yield the corresponding azomethine derivatives.

For example, the condensation of a vanillin-like precursor with amines such as aniline (B41778) or p-anisidine (B42471) has been shown to produce azomethine compounds in high yields. atlantis-press.comresearchgate.netresearchgate.net These reactions are often carried out by stirring the reactants in a suitable solvent, sometimes with a catalytic amount of acid. biointerfaceresearch.com Green chemistry approaches may use water as a solvent and avoid catalysts. researchgate.net

The formation of the imine bond is confirmed by spectroscopic methods. Fourier-transform infrared (FTIR) spectroscopy shows a characteristic absorption band for the C=N group, typically in the range of 1590-1630 cm⁻¹. atlantis-press.commdpi.com In ¹H-NMR spectra, the proton of the imine group (CH=N) appears as a distinct singlet. atlantis-press.comresearchgate.net

| Aldehyde Precursor | Amine Reactant | Product | Yield (%) | Spectroscopic Data (C=N) | Reference |

| Vanillin (B372448) | p-Anisidine | 2-methoxy-4-((4-methoxyphenylimino)methyl)phenol | 95% | FTIR: 1590-1591 cm⁻¹, ¹H-NMR: 8.42 ppm | atlantis-press.comresearchgate.net |

| o-Vanillin | 4,4'-Diaminodiphenyl ether | 2-({[4-(4-{[(E)-1-(2-hydroxy-3-methoxyphenyl)methylidene]amino}phenoxy)phenyl]imino}methyl)-6-methoxyphenol | 97% | FTIR: 1620.4 cm⁻¹, ¹³C-NMR: 161.96 ppm | mdpi.com |

| Vanillin | Aniline | 2-Methoxy-4-phenyliminomethyl-phenol | - | - | researchgate.net |

The phenolic hydroxyl group (-OH) is a highly reactive site for chemical modification. nih.gov Its functionalization provides a straightforward route to a diverse range of derivatives. The primary challenge in these reactions is managing the reactivity of the phenol (B47542), as it can be easily oxidized and its acidity can interfere with certain catalysts. nih.gov

Two common strategies for functionalizing the phenolic hydroxyl group are:

O-Alkylation (Etherification) : This reaction converts the phenol into an ether. It is typically achieved by treating the phenol with an alkyl halide (e.g., methyl iodide, ethyl bromide) in the presence of a base (e.g., K₂CO₃, NaH). The base deprotonates the hydroxyl group to form a more nucleophilic phenoxide ion, which then attacks the alkyl halide.

O-Acylation (Esterification) : This process forms a phenyl ester. It can be accomplished by reacting the phenol with an acyl chloride or an acid anhydride, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the acidic byproduct (e.g., HCl).

For instance, the reaction of a phenol with methyl bromoacetate (B1195939) can be used to introduce an acetate (B1210297) group onto the oxygen atom, demonstrating a common functionalization pathway. mdpi.com These modifications can significantly alter the physical and chemical properties of the parent molecule.

Chemical Modifications of the Phenyl Moiety

Direct chemical modification of the non-activated 4-phenyl ring in this compound presents significant challenges due to the need for harsh reaction conditions that can affect other functional groups on the molecule. Therefore, a more versatile and widely adopted strategy involves the de novo synthesis of analogues from pre-functionalized precursors. This approach allows for the introduction of a wide array of substituents onto the phenyl moiety before the formation of the core biphenyl (B1667301) structure.

The primary method for achieving this is through palladium-catalyzed cross-coupling reactions, which systematically build the desired molecule from two separate, functionalized fragments. nih.govbohrium.com By selecting an appropriately substituted phenyl-containing precursor, chemists can introduce a variety of functional groups, thereby modifying the electronic and steric properties of the target compound.

Common modifications that can be introduced using this precursor-based approach include:

Electron-withdrawing groups: Nitro (-NO₂), cyano (-CN), and sulfone (-SO₂R) groups can be incorporated by using the corresponding substituted phenylboronic acids or aryl halides. nih.gov

Electron-donating groups: Methoxy (-OCH₃) and other alkoxy groups can be readily included on the phenyl ring.

Halogens: Fluoro (-F), chloro (-Cl), and bromo (-Br) substituents can be introduced, which can also serve as handles for further downstream functionalization. nih.gov

Heteroaromatic rings: The phenyl moiety can be replaced entirely with heterocyclic systems like pyridine or furan (B31954) by using the appropriate heteroaromatic boronic esters. nih.gov

This synthetic paradigm shifts the challenge from direct functionalization to the synthesis of diverse precursor molecules, which is often a more tractable and flexible approach for creating a library of analogues.

Design and Synthesis of Advanced Analogues with Tailored Substitution Patterns

The rational design and synthesis of advanced this compound analogues with specific substitution patterns are predominantly achieved through the Suzuki-Miyaura cross-coupling reaction. nih.gov This powerful carbon-carbon bond-forming reaction provides a reliable and modular route to a vast range of biphenyl derivatives. gre.ac.uk The general strategy involves the coupling of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base.

For the synthesis of this compound analogues, the reaction typically proceeds via one of two complementary pathways:

Pathway A: Coupling of a 4-halo-2-methoxyphenol derivative with a substituted phenylboronic acid .

Pathway B: Coupling of a (3-methoxy-4-hydroxyphenyl)boronic acid with a substituted aryl halide .

The selection of the pathway depends on the commercial availability and synthetic accessibility of the precursors. The Suzuki-Miyaura reaction is noted for its mild conditions and tolerance of a wide variety of functional groups, making it ideal for the synthesis of complex molecules. nih.gov Typical reaction conditions involve a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], a base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), and an organic solvent such as dioxane or toluene. mdpi.com

The table below illustrates the design of specific analogues using Pathway A, showcasing the versatility of this synthetic approach.

| Precursor 1: Halophenol | Precursor 2: Substituted Phenylboronic Acid | Resulting Analogue | Notable Feature of Analogue |

|---|---|---|---|

| 4-Bromo-2-methoxyphenol | 4-Nitrophenylboronic acid | 2-Methoxy-4-(4-nitrophenyl)phenol | Contains a strong electron-withdrawing group |

| 4-Bromo-2-methoxyphenol | 4-Methoxyphenylboronic acid | 2-Methoxy-4-(4-methoxyphenyl)phenol | Contains an electron-donating group |

| 4-Bromo-2-methoxyphenol | 3-Cyanophenylboronic acid | 3'-(5-Hydroxy-4-methoxyphenyl)benzonitrile | Introduces a nitrile functionality |

| 4-Bromo-2-methoxyphenol | 4-Fluorophenylboronic acid | 4-(4-Fluorophenyl)-2-methoxyphenol | Incorporates a halogen substituent |

| 4-Bromo-2-methoxyphenol | Benzofuran-2-boronic acid | 4-(Benzofuran-2-yl)-2-methoxyphenol | Features a heterocyclic moiety |

Potential for Biocatalytic or Chemo-enzymatic Approaches to Synthesis

While traditional chemical synthesis provides robust methods for producing this compound and its analogues, biocatalytic and chemo-enzymatic approaches offer promising green alternatives that can provide high selectivity under mild conditions.

Direct Biocatalytic Synthesis: The formation of the core biphenyl structure is a potential target for direct biocatalysis. Nature utilizes enzymes for the oxidative dimerization of phenolic compounds to generate biaryl natural products. chemrxiv.org Laccases and peroxidases, for instance, can catalyze the oxidative cross-coupling of different phenolic substrates. This strategy could potentially be harnessed for the direct C-C bond formation between a guaiacol (B22219) (2-methoxyphenol) derivative and a substituted phenol, offering a sustainable route to the biphenyl scaffold. chemrxiv.org Furthermore, biocatalysis is a leading strategy for the synthesis of atropisomers—axially chiral biphenyls that arise from restricted rotation around the C-C single bond. While this compound is not chiral, the introduction of ortho-substituents on the phenyl ring could create atropisomers, for which enzymatic kinetic resolution or desymmetrization would be powerful synthetic tools. acs.org

Chemo-enzymatic Synthesis: A more developed strategy combines the efficiency of chemical synthesis with the selectivity of enzymes. In a chemo-enzymatic route, the this compound core could be synthesized chemically (e.g., via Suzuki coupling), followed by enzymatic modifications to introduce or alter functional groups. This approach leverages the strengths of both disciplines.

Potential enzymatic transformations include:

Lipase-catalyzed reactions: Lipases, such as Candida antarctica lipase (B570770) B (CAL-B), are highly effective at esterification and transesterification reactions. nih.gov They could be used to attach fatty acids or other lipophilic moieties to the hydroxyl group of this compound, thereby creating derivatives with tailored polarity. nih.gov

Sulfotransferase-catalyzed reactions: Enzymes like aryl sulfotransferases can selectively transfer a sulfonate group to the phenolic hydroxyl, producing sulfated metabolites. mdpi.com This chemo-enzymatic method avoids the need for protecting groups often required in chemical sulfation. mdpi.com

Peroxidase-catalyzed polymerizations: Enzymes such as Horseradish Peroxidase (HRP) can catalyze the oxidative polymerization of phenols, which could be applied to create novel oligomers or polymers from a this compound monomer. plu.mx

The table below summarizes potential enzymatic approaches relevant to the synthesis and modification of this compound derivatives.

| Enzyme Class | Example Enzyme | Reaction Type | Potential Application |

|---|---|---|---|

| Oxidoreductases | Laccase / Peroxidase | Oxidative C-C Coupling | Direct biocatalytic synthesis of the biphenyl core |

| Hydrolases | Candida antarctica lipase B (CAL-B) | Esterification / Transesterification | Modification of the hydroxyl group to produce lipophilic analogues |

| Transferases | Aryl Sulfotransferase | Sulfation | Selective synthesis of sulfated derivatives at the hydroxyl group |

| Oxidoreductases | Ketoreductases | Asymmetric Reduction | Enantioselective synthesis of chiral atropisomeric analogues |

Advanced Spectroscopic and Structural Characterization of 2 Methoxy 4 Phenylphenol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. Through the analysis of chemical shifts, coupling constants, and correlation signals, a complete structural map of 2-Methoxy-4-phenylphenol can be constructed.

High-Resolution ¹H-NMR and ¹³C-NMR Spectral Analysis

The ¹H-NMR and ¹³C-NMR spectra of this compound are predicted to exhibit distinct signals corresponding to each unique proton and carbon atom in the molecule. By analyzing the spectra of analogous compounds, such as 4-substituted-2-methoxyphenols, a detailed interpretation of the spectral data for this compound can be inferred. nih.govrsc.orgresearchgate.net

The ¹H-NMR spectrum is expected to show a singlet for the methoxy (B1213986) group protons, typically in the range of δ 3.8-4.0 ppm. The aromatic protons will appear as a complex pattern of multiplets in the downfield region (δ 6.8-7.6 ppm). The phenolic hydroxyl proton will likely be observed as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

In the ¹³C-NMR spectrum, the methoxy carbon will resonate at approximately δ 56 ppm. The aromatic carbons will produce a series of signals between δ 110 and 160 ppm. The carbon atoms bearing the hydroxyl and methoxy groups (C1 and C2) will be shifted downfield due to the deshielding effect of the oxygen atoms. The quaternary carbons of the biphenyl (B1667301) linkage will also have characteristic chemical shifts.

Interactive Data Table: Predicted ¹H-NMR and ¹³C-NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H3 | ~ 7.0 | C1 |

| H5 | ~ 6.9 | C2 |

| H6 | ~ 6.9 | C3 |

| H2'/H6' | ~ 7.5 | C4 |

| H3'/H5' | ~ 7.4 | C5 |

| H4' | ~ 7.3 | C6 |

| OCH₃ | ~ 3.9 (s, 3H) | C1' |

| OH | Variable (br s, 1H) | C2'/C6' |

| C3'/C5' | ||

| C4' | ||

| OCH₃ |

Note: Predicted values are based on the analysis of similar compounds and may vary from experimental data.

Application of Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals and to elucidate the connectivity within the this compound molecule, two-dimensional (2D) NMR techniques are employed. youtube.comprinceton.edusdsu.eduepfl.chwikipedia.org

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton couplings. For this compound, COSY would show correlations between adjacent aromatic protons on both phenyl rings, helping to trace the connectivity within each ring system. sdsu.eduwikipedia.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. The HSQC spectrum would allow for the direct assignment of each protonated aromatic carbon by correlating its signal with the signal of its attached proton. princeton.eduepfl.chwikipedia.org

Characterization of Conformational Isomers

Biphenyl derivatives, such as this compound, can exhibit atropisomerism, a type of stereoisomerism arising from restricted rotation around a single bond. The steric hindrance between the substituents on the two phenyl rings can create a significant energy barrier to rotation, potentially leading to the existence of stable, non-interconverting conformational isomers (atropisomers).

The degree of steric hindrance and the resulting rotational barrier are influenced by the size and nature of the ortho substituents. In this compound, the methoxy group at the C2 position can sterically interact with the protons on the adjacent phenyl ring, potentially restricting free rotation. Computational studies on various biphenyl derivatives have shown that the conformational preferences are a delicate balance of steric repulsion and electronic effects. The most stable conformation is often a non-planar, twisted arrangement of the two phenyl rings.

Variable-temperature NMR studies can be employed to investigate the conformational dynamics of this compound. At higher temperatures, if the rotational barrier is overcome, the NMR signals for the ortho- and meta-protons on the phenyl rings may appear averaged. As the temperature is lowered, the rotation may become slow on the NMR timescale, leading to the observation of distinct signals for each of the non-equivalent protons in the twisted conformers.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pathway Analysis

Mass spectrometry is a vital tool for determining the molecular weight of a compound and for gaining structural insights through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental composition of the molecule. thermofisher.com The theoretical exact mass of the molecular ion of this compound (C₁₃H₁₂O₂) can be calculated as follows:

Interactive Data Table: Theoretical Exact Mass Calculation for this compound (C₁₃H₁₂O₂)

| Element | Number of Atoms | Exact Mass (Da) | Total Mass (Da) |

| Carbon (¹²C) | 13 | 12.000000 | 156.000000 |

| Hydrogen (¹H) | 12 | 1.007825 | 12.093900 |

| Oxygen (¹⁶O) | 2 | 15.994915 | 31.989830 |

| Total | 200.083730 |

An experimental HRMS measurement yielding a mass very close to this theoretical value would provide strong evidence for the elemental formula C₁₃H₁₂O₂.

Tandem Mass Spectrometry (MS/MS) for Structural Insights

Tandem mass spectrometry (MS/MS) is a powerful technique used to study the fragmentation of a selected precursor ion, providing detailed structural information. wikipedia.orgnationalmaglab.orgyoutube.comunt.edu In an MS/MS experiment, the molecular ion of this compound would be isolated and then subjected to collision-induced dissociation (CID) to generate a series of fragment ions. The analysis of these fragments helps in elucidating the structure of the parent molecule. nationalmaglab.org

The fragmentation of this compound is expected to proceed through several characteristic pathways, based on the fragmentation of related methoxyphenols and biphenyls. tue.nlacs.org Common fragmentation pathways for aromatic ethers involve the loss of a methyl radical (•CH₃) from the methoxy group, followed by the loss of a carbon monoxide (CO) molecule. The biphenyl linkage can also undergo cleavage, leading to fragments corresponding to the individual phenyl or substituted phenyl moieties.

Proposed Fragmentation Pathway for this compound:

Loss of a methyl radical: The molecular ion (m/z 200) could lose a methyl radical from the methoxy group to form a stable radical cation at m/z 185.

Subsequent loss of carbon monoxide: The fragment at m/z 185 could then lose a molecule of carbon monoxide to yield a fragment at m/z 157.

Cleavage of the biphenyl bond: Fission of the bond connecting the two phenyl rings could lead to the formation of ions corresponding to a hydroxyphenyl radical cation and a methoxyphenyl radical cation.

The precise fragmentation pattern observed in an MS/MS experiment would provide a unique fingerprint for this compound, confirming its structure and differentiating it from its isomers.

Application of GC-MS for Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a pivotal technique for the separation, identification, and quantification of components within a mixture. In the context of this compound and its derivatives, GC-MS provides critical insights into reaction outcomes, sample purity, and metabolic pathways. The coupling of gas chromatography's separation power with the structural elucidation capabilities of mass spectrometry allows for the confident identification of analytes, even in complex matrices.

Research on related methoxyphenol compounds demonstrates the utility of GC-MS. For instance, in the analysis of synthetic products, GC-MS is used to confirm the identity of the target compound and assess the purity of the product mixture. In one study, the GC-MS analysis of a synthesized Schiff base, 2-methoxy-4-((4-methoxyphenilimino) methyl) phenol (B47542), showed a single peak at a retention time of 44.171 minutes, with a corresponding molecular ion at m/z 257, confirming its relative molecular mass. atlantis-press.com

Furthermore, GC-MS is instrumental in distinguishing between isomers, which can be challenging for other analytical techniques. The analysis of acylated derivatives of side-chain regioisomers of 2-methoxy-4-methyl-phenethylamines showed that while the underivatized isomers had nearly identical mass spectra, their perfluoroacyl derivatives produced unique fragment ions, allowing for specific identification. nih.gov This approach of derivatization is crucial for resolving ambiguities in mixture analysis. A study on the simultaneous determination of various methoxyphenols in urine utilized a capillary GC column to achieve good separation within 12 minutes, with detection limits ranging from 0.05-0.11 µg/ml. nih.gov

Typical GC-MS parameters for the analysis of phenolic compounds involve using a non-polar stationary phase column, such as a DB-5MS, with helium as the carrier gas. dphen1.com The mass spectrometer is often operated in electron ionization (EI) mode. dphen1.com

Table 1: Illustrative GC-MS Data for a this compound Derivative

| Parameter | Value | Reference Compound |

|---|---|---|

| Retention Time (min) | 44.171 | 2-methoxy-4-((4-methoxyphenilimino) methyl) phenol |

| Molecular Ion (m/z) | 257 | 2-methoxy-4-((4-methoxyphenilimino) methyl) phenol |

| Column Type | Capillary | General Phenolic Analysis |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment and Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful non-destructive method for identifying functional groups and elucidating the molecular structure of this compound. These techniques probe the vibrational modes of a molecule, which are determined by bond strengths and atomic masses, providing a unique spectral fingerprint.

The IR spectrum of a this compound derivative, such as 2-methoxy-4-((4-methoxyphenilimino) methyl) phenol, shows characteristic absorption bands that confirm the presence of specific functional groups; for example, the imine group uptake was identified in the 1590-1591 cm⁻¹ region. atlantis-press.com For the parent compound, this compound, the spectrum would be characterized by several key vibrational modes.

O-H Vibrations : The phenolic hydroxyl group (-OH) will exhibit a strong, broad stretching vibration, typically in the range of 3200-3600 cm⁻¹. The exact position and shape of this band are sensitive to hydrogen bonding.

C-H Vibrations : Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the methoxy (-OCH₃) group's C-H stretching will appear in the 2850-2960 cm⁻¹ region. figshare.com

C=C Vibrations : The phenyl rings will produce characteristic C=C stretching vibrations within the 1450-1600 cm⁻¹ range. mdpi.com

C-O Vibrations : The C-O stretching of the phenol group will appear around 1200-1260 cm⁻¹, while the aryl ether C-O stretching from the methoxy group will result in a strong band, typically between 1000-1100 cm⁻¹ and another near 1250 cm⁻¹. mdpi.com

Out-of-Plane Bending : Aromatic C-H out-of-plane ("oop") bending vibrations in the 690-900 cm⁻¹ region can provide information about the substitution pattern of the phenyl rings.

Raman spectroscopy provides complementary information. While the O-H stretch is often weak in Raman, the aromatic ring vibrations, particularly the ring "breathing" modes, are typically strong and provide structural information. For instance, a pyrrole (B145914) in-phase breathing mode in a related complex molecule was observed at 963 cm⁻¹. mdpi.com

Table 2: Expected Vibrational Modes for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|

| O-H Stretch | 3200 - 3600 | Phenolic Hydroxyl |

| Aromatic C-H Stretch | 3000 - 3100 | Phenyl Rings |

| Aliphatic C-H Stretch | 2850 - 2960 | Methoxy Group |

| C=C Aromatic Stretch | 1450 - 1600 | Phenyl Rings |

| C-O Stretch (Aryl Ether) | ~1250 and 1000-1100 | Methoxy Group |

| C-O Stretch (Phenol) | 1200 - 1260 | Phenolic Hydroxyl |

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. nih.gov This technique provides detailed information on bond lengths, bond angles, and the nature of intermolecular interactions that govern the crystal packing of this compound and its derivatives.

Another related compound, (E)-2-[(2-chlorophenyl)iminomethyl]-4-methoxyphenol, crystallizes in a monoclinic system. nih.gov Its structure is characterized by a strong intramolecular O—H⋯N hydrogen bond, which forms a nearly planar six-membered ring. nih.gov The stability of its crystal structure is further enhanced by weak intermolecular C—H⋯O hydrogen bonds that link molecules into chains, as well as C—H⋯π and π–π stacking interactions between the aromatic rings, with a centroid–centroid distance of 3.866 (1) Å. nih.gov The presence of both hydrogen bonding and π–π stacking is a common feature in the crystal packing of aromatic compounds. nih.gov

These studies suggest that the solid-state structure of this compound would likely be heavily influenced by:

Hydrogen Bonding : The phenolic -OH group is a strong hydrogen bond donor, and the oxygen atoms of both the hydroxyl and methoxy groups can act as acceptors. This would lead to the formation of strong intermolecular O-H···O hydrogen bonds, potentially forming chains or more complex networks. researchgate.net

C-H···π and C-H···O Interactions : Weaker interactions, such as those between C-H bonds and the π-system of the aromatic rings or oxygen atoms, would also play a role in the final crystal packing arrangement. nih.gov

Table 3: Representative Crystallographic Data from a Related Methoxyphenol Derivative

| Parameter | Value | Reference Compound |

|---|---|---|

| Crystal System | Monoclinic | (E)-2-[(2-chlorophenyl)iminomethyl]-4-methoxyphenol |

| Space Group | P2₁/c | (E)-2-[(2-chlorophenyl)iminomethyl]-4-methoxyphenol |

| a (Å) | 13.2348 (9) | (E)-2-[(2-chlorophenyl)iminomethyl]-4-methoxyphenol |

| b (Å) | 8.4701 (4) | (E)-2-[(2-chlorophenyl)iminomethyl]-4-methoxyphenol |

| c (Å) | 12.0115 (8) | (E)-2-[(2-chlorophenyl)iminomethyl]-4-methoxyphenol |

| β (°) | 112.846 (5) | (E)-2-[(2-chlorophenyl)iminomethyl]-4-methoxyphenol |

Advanced Chromatographic Methods for Purity Assessment and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, widely used for the separation, quantification, and purity assessment of non-volatile compounds like this compound. scispace.com Reversed-phase HPLC (RP-HPLC) is the most common mode for analyzing phenolic compounds due to its versatility in handling molecules of diverse polarity. scispace.com

Developing a robust HPLC method for this compound involves optimizing several key parameters to achieve adequate resolution, sensitivity, and analysis time. A typical method would utilize a C8 or C18 stationary phase column. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., acidified water) and an organic modifier like acetonitrile (B52724) or methanol. sielc.comnih.gov Gradient elution may be employed to ensure the efficient separation of the main compound from any potential impurities. nih.gov

Method validation is a critical step to ensure the reliability of the analytical results. nih.gov This process involves assessing several parameters:

Specificity : Ensuring that the peak for this compound is well-resolved from any other components in the sample matrix. nih.gov

Linearity : Establishing a linear relationship between the detector response (peak area) and the concentration of the analyte over a defined range. nih.gov Correlation coefficients (r²) greater than 0.999 are typically desired. scielo.br

Accuracy : Determining the closeness of the measured value to the true value, often assessed through recovery studies of spiked samples. scielo.br

Precision : Assessing the degree of scatter between a series of measurements, evaluated at levels of repeatability (intra-day) and intermediate precision (inter-day). nih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ) : Determining the lowest concentration of the analyte that can be reliably detected and quantified, respectively. scielo.br For related phenolic compounds, LOD and LOQ values in the range of 0.02-0.04 µg/mL and 0.07-0.12 µg/mL have been reported. scielo.br

Table 4: Typical Parameters for HPLC Method Development for Phenolic Compounds

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column | C18 or C8, 150 mm x 4.6 mm, 5 µm | Stationary phase for reversed-phase separation |

| Mobile Phase | Acetonitrile/Water or Methanol/Water with acid (e.g., H₂SO₄) | Elutes compounds from the column |

| Elution Mode | Isocratic or Gradient | Controls the mobile phase composition during the run |

| Flow Rate | 1.0 mL/min | Determines the speed of the analysis |

| Detection | UV-Vis (e.g., 258 nm or 300 nm) | Quantifies the analyte based on light absorption |

Gas Chromatography (GC) Methodologies

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. For phenolic compounds like this compound, GC offers high resolution and sensitivity, making it suitable for both purity assessment and quantitative analysis.

Analysis of phenols by GC can be performed directly (underivatized) or after a derivatization step. epa.gov

Underivatized Analysis : Direct analysis of phenols is possible using a flame ionization detector (FID). epa.gov This approach is straightforward but can sometimes be affected by the polar, acidic nature of the phenolic hydroxyl group, which may lead to peak tailing and reduced sensitivity.

Derivatized Analysis : To improve chromatographic performance and volatility, phenols are often derivatized before analysis. Common derivatization procedures include methylation to form more volatile anisoles or reaction with pentafluorobenzyl bromide (PFBBr). epa.govepa.gov Derivatization with reagents like Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is also used to form trimethylsilyl (B98337) ethers. researchgate.net The resulting derivatives are less polar and exhibit better peak shapes. PFBBr derivatives are particularly useful for high-sensitivity analysis using an electron capture detector (ECD). epa.gov

The choice of column is critical for achieving good separation. Open-tubular, capillary columns with a non-polar or moderately polar stationary phase are typically employed. nih.govepa.gov EPA Method 8041A, for example, describes the use of capillary columns for the analysis of various phenols in environmental samples. epa.gov

Quality control procedures are essential for reliable GC analysis and include the use of internal standards and surrogates to monitor method performance, along with regular calibration and analysis of method blanks and matrix spikes.

Table 5: Common GC Methodologies for Phenol Analysis

| Parameter | Underivatized Method | Derivatized Method |

|---|---|---|

| Technique | Direct Injection | Silylation, Methylation, or PFBBr ether formation |

| Column | Fused-silica open-tubular capillary (e.g., DB-5) | Fused-silica open-tubular capillary (e.g., DB-5) |

| Detector | Flame Ionization Detector (FID) | FID or Electron Capture Detector (ECD) for PFBBr derivatives |

| Carrier Gas | Helium or Hydrogen | Helium or Hydrogen |

| Advantages | Simple, no extra reaction step | Improved peak shape, increased volatility, higher sensitivity (with ECD) |

| Disadvantages | Potential for peak tailing, lower sensitivity | Additional sample preparation step, potential for incomplete reaction |

Potential Industrial and Material Science Applications of 2 Methoxy 4 Phenylphenol and Its Derivatives Non Pharmacological

Utilization as Chemical Intermediates in Organic Synthesis

The guaiacol (B22219) (2-methoxyphenol) scaffold, central to the structure of 2-methoxy-4-phenylphenol, is a versatile building block in organic synthesis. The reactivity of its phenolic hydroxyl group and the potential for electrophilic substitution on the aromatic ring make it a valuable precursor for more complex molecules. Research on related 4-substituted-2-methoxyphenols demonstrates their role as key intermediates in the synthesis of a variety of compounds, including bioactive hydroxylated biphenyls derived from natural products like eugenol (B1671780) and curcumin. nih.goveurekaselect.com These syntheses highlight the utility of the methoxyphenol moiety as a foundational structure for building larger, functionalized molecules.

For instance, studies have shown that 4-substituted-2-methoxyphenols can undergo oxidative coupling to produce dimers, such as dehydrodieugenol (B1670544) from eugenol. nih.gov This reactivity showcases the potential for creating novel biphenyl (B1667301) structures from precursors like this compound. Furthermore, the aldehyde derivative of a related compound, vanillin (B372448), is readily used to synthesize Schiff bases, such as 2-methoxy-4-((4-methoxyphenilimino) methyl) phenol (B47542), through condensation with primary amines. atlantis-press.comresearchgate.net This reaction demonstrates the straightforward conversion of the guaiacol framework into new chemical entities with diverse properties. The synthesis of 2-methoxy-4-hydroxypropiophenone also serves as an example of building upon the core phenol structure to create important chemical intermediates. google.com Given these precedents, this compound represents a promising starting material for synthesizing a range of complex organic molecules and functional materials.

| Starting Material | Derivative Synthesized | Synthesis Type | Reference |

|---|---|---|---|

| Eugenol | Dehydrodieugenol (Hydroxylated Biphenyl) | Oxidative Coupling | nih.gov |

| Vanillin | 2-methoxy-4-((4-methoxyphenilimino) methyl) phenol | Schiff Base Condensation | atlantis-press.com |

| Phenol | 2-methoxy-4-hydroxypropiophenone | Multi-step Synthesis | google.com |

Applications in Polymer and Resin Chemistry

While direct polymerization of this compound is not widely documented, its structural analog, 2-methoxy-4-vinylphenol (B128420) (MVP), serves as an excellent model for its potential in polymer science. MVP, which can be derived from lignin (B12514952) via ferulic acid, is a versatile bio-based monomer used to create a variety of advanced materials, including thermoplastics and thermosets. mdpi.comresearchgate.netnih.gov The vinyl group on MVP allows it to undergo radical polymerization, while the phenolic hydroxyl group provides a site for further functionalization to create a library of monomers with tailored properties. mdpi.comnih.gov

By modifying the phenolic group of MVP, researchers have synthesized monomers that can be used in both solution and emulsion polymerization. mdpi.comresearchgate.net This functionalization is key to controlling the properties of the final polymer. For example, hydrophobic monomers have been created for thermoplastic applications. mdpi.comnih.gov

Furthermore, MVP has been used to create divinylbenzene (B73037) (DVB)-like monomers. This is achieved by reacting the phenolic group of two MVP molecules with an aliphatic dihalide, effectively linking them together. mdpi.comresearchgate.net These difunctional monomers can then be thermally crosslinked, often with thiol-bearing reagents, to produce thermoset polymer networks with varying crosslinking densities. mdpi.comnih.gov

Drawing a parallel, the this compound molecule offers similar potential. Although it lacks a vinyl group for direct addition polymerization, its phenolic hydroxyl group and the phenyl substituent provide reactive sites. The hydroxyl group could be functionalized with polymerizable groups (e.g., acrylates, epoxides), and the phenyl ring could be modified to introduce crosslinking capabilities. This would enable the creation of novel monomers for high-performance polymers, where the rigid biphenyl structure could impart enhanced thermal stability and mechanical strength.

The relationship between a polymer's chemical structure and its macroscopic properties is a fundamental concept in material science. By systematically altering the monomer structure, the properties of the resulting polymer, such as thermal stability, mechanical strength, and solubility, can be precisely controlled. Studies on polymers derived from 2-methoxy-4-vinylphenol (MVP) provide valuable insights into the potential structure-property relationships for polymers incorporating a this compound moiety.

Research has demonstrated that modifying the side chains of MVP-derived monomers has a significant impact on the thermal properties of the resulting polymers. By varying the length of the alkyl ester or ether group attached to the phenolic oxygen, homopolymers with a wide range of glass transition temperatures (Tg), from as high as 117 °C down to 5 °C, have been synthesized. nih.gov This tunability is crucial for designing materials for specific applications. It was noted that biobased homopolymers from MVP derivatives exhibited lower Tg values compared to other styrene-like polymers, which was attributed to increased mobility afforded by the functional groups. mdpi.com

Incorporating the rigid, bulky phenyl group of this compound into a polymer backbone would be expected to have distinct effects on material properties:

Thermal Stability: The inherent rigidity of the biphenyl structure would likely restrict the thermal motion of polymer chains, leading to a higher glass transition temperature (Tg) and improved thermal stability compared to polymers with more flexible aliphatic side chains.

Mechanical Properties: The stiffness of the phenylphenol unit would contribute to an increase in the tensile strength and modulus of the resulting material, making it more rigid and robust.

Optical and Electronic Properties: The conjugated π-system of the biphenyl group could impart specific optical and electronic properties, making such polymers candidates for applications in optoelectronics.

| Structural Modification | Observed Effect on Polymer Property | Rationale | Reference |

|---|---|---|---|

| Varying length of alkyl ester/ether side chains | Tunable Glass Transition Temperature (Tg) from 5 °C to 117 °C | Side chain length and flexibility affect polymer chain mobility. | nih.gov |

| Functionalization of phenolic group | Creation of both hydrophobic and hydrophilic polymers | Allows for control over solubility and processability (e.g., solution vs. emulsion polymerization). | mdpi.com |

| Creation of DVB-like difunctional monomers | Formation of crosslinked thermoset networks | Enables the creation of materials with higher rigidity and thermal stability compared to linear thermoplastics. | mdpi.comresearchgate.net |

Role as Flavoring and Fragrance Agents in Food and Chemical Industries (Based on related methoxyphenols)

The 2-methoxyphenol (guaiacol) structural motif is a cornerstone of many important aroma chemicals. While this compound itself is not commonly listed as a flavor or fragrance ingredient, its close chemical relatives are widely used, suggesting its potential in this field. The organoleptic properties of 4-substituted-2-methoxyphenols are highly dependent on the nature of the substituent at the 4-position.

A prominent example is 2-methoxy-4-propylphenol (Dihydroeugenol), which is structurally very similar to this compound. It is a well-established flavoring and fragrance ingredient valued for its warm, spicy, sweet, and phenolic aroma, often described as reminiscent of cloves. thegoodscentscompany.com It is found naturally in foods such as brandy and mushrooms and is used to enhance smoke, clove, and spicy notes in various applications. fragranceconservatory.com

Another related compound, 2-methoxy-4-vinylphenol (4-Vinylguaiacol), is a key flavor component in many foods and beverages. Its aroma is described as spicy, clove-like, and sometimes peanut or wine-like. wikipedia.orghmdb.ca It is famously responsible for the characteristic clove flavor in certain wheat beers. wikipedia.org

The influence of the 4-position substituent is further illustrated by other common methoxyphenols:

Eugenol (4-allyl-2-methoxyphenol): Possesses a strong, spicy clove scent.

Vanillin (4-formyl-2-methoxyphenol): Provides the characteristic sweet, creamy, and vanilla aroma.

Given that small changes to the alkyl group at the 4-position—from vinyl to propyl—maintain a generally spicy and phenolic character, it can be inferred that this compound would likely possess a complex aromatic profile. The presence of the additional phenyl ring might contribute woody, smoky, or leathery notes to the core phenolic and spicy character of the guaiacol structure. This makes it and its potential derivatives interesting candidates for investigation as novel fragrance and flavor components.

| Compound Name | Substituent at C4-Position | Reported Aroma/Flavor Profile | Reference |

|---|---|---|---|

| 2-Methoxy-4-propylphenol | -CH₂CH₂CH₃ (Propyl) | Clove, spicy, phenolic, sweet | |

| 2-Methoxy-4-vinylphenol | -CH=CH₂ (Vinyl) | Spicy, clove, peanut, wine-like, curry | wikipedia.org |

| Eugenol | -CH₂CH=CH₂ (Allyl) | Strong clove, spicy | dss.go.th |

| Vanillin | -CHO (Formyl) | Sweet, vanilla, creamy | dss.go.th |

Future Research Directions and Emerging Paradigms for 2 Methoxy 4 Phenylphenol Research

Development of Green and Sustainable Synthetic and Biomanufacturing Processes

The chemical industry's shift towards sustainability necessitates the development of environmentally benign methods for producing valuable compounds like 2-Methoxy-4-phenylphenol. Future research will prioritize green chemistry principles, focusing on reducing waste, minimizing energy consumption, and utilizing renewable feedstocks.

Green Synthesis Approaches: Emerging synthetic strategies aim to replace traditional methods that often rely on harsh reagents and organic solvents. Key areas of development include:

Biocatalysis: The use of enzymes, such as peroxidases, offers a highly selective and efficient route for the polymerization of substituted phenols. nih.gov Horseradish peroxidase (HRP), for instance, has been successfully used to polymerize para-substituted phenols, yielding polymers with controlled molecular weights. nih.gov Future work could explore specific enzymes for the targeted synthesis and modification of this compound.

Flow Chemistry: Continuous-flow synthesis presents a significant improvement over traditional batch processing. rsc.orgnih.gov Flow reactors enhance heat and mass transfer, improve safety, and allow for greater control over reaction parameters, often leading to higher yields and purity. nih.gov The development of integrated packed-bed flow systems, potentially using heterogeneous catalysts, could enable the efficient and scalable synthesis of this compound and its derivatives. researchgate.netnih.gov

Renewable Precursors: Lignin (B12514952), a complex polymer abundant in biomass, is a promising renewable source for phenolic compounds. Research into the derivatization of lignin-derived molecules, such as ferulic acid, can lead to sustainable pathways for producing compounds like 2-methoxy-4-vinylphenol (B128420), a close structural relative of this compound. mdpi.com

Sustainable Biomanufacturing: Cell-free biotechnology is an emerging paradigm that circumvents the limitations of using whole microbial cells for chemical production. nih.gov These systems use the metabolic machinery of cells in vitro, allowing for higher yields, tolerance to toxic intermediates, and shorter development times. nih.govlabmanager.com Future research could focus on designing and optimizing cell-free enzymatic cascades to convert renewable feedstocks, such as glucose or waste gases, into this compound. labmanager.com This approach aligns with the principles of a circular economy, transforming low-value inputs into high-value chemicals. aiche.org

| Methodology | Key Advantages | Potential Application for this compound | Reference |

|---|---|---|---|

| Biocatalysis (e.g., HRP) | High selectivity, mild reaction conditions, use of renewable catalysts. | Enzymatic polymerization of derivatives; regioselective modifications. | nih.gov |

| Flow Chemistry | Enhanced safety, improved heat/mass transfer, scalability, higher yields. | Continuous and efficient large-scale production. | rsc.orgnih.govacs.org |

| Cell-Free Systems | High volumetric productivity, tolerance to toxic compounds, rapid prototyping. | On-demand synthesis from simple, renewable feedstocks. | nih.govlabmanager.com |

Exploration of Advanced Analytical and Characterization Techniques

A thorough understanding of the physicochemical properties and behavior of this compound is crucial for its application. While standard techniques provide foundational data, future research will leverage more advanced and sensitive analytical methods for deeper characterization.

Spectroscopic and Chromatographic Methods: Standard characterization of this compound derivatives typically involves a suite of analytical techniques. For example, the synthesis of a Schiff base derivative, 2-methoxy-4-((4-methoxyphenilimino) methyl) phenol (B47542), was characterized using:

Fourier-Transform Infrared Spectroscopy (FTIR): To identify key functional groups, such as the imine group which shows a characteristic absorption peak. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the purity of the compound and determine its relative molecular mass from the molecular ion peak. researchgate.net

Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy: To elucidate the precise chemical structure by analyzing the chemical shifts and signals of protons. researchgate.net

Advanced Analytical Paradigms: Future research will increasingly employ more sophisticated techniques to probe the compound's properties and interactions:

High-Performance Liquid Chromatography (HPLC): HPLC equipped with detectors like a photodiode array is essential for quantifying substituted phenolic compounds in complex mixtures, such as during environmental monitoring or kinetic studies of degradation processes. acs.orgmdpi.com

Electrochemical Methods: Voltammetric techniques using glassy carbon electrodes can be used to study the redox behavior of this compound. scispace.com These methods are highly sensitive and can elucidate oxidation pathways and potentials, which is critical for understanding its antioxidant activity and environmental fate. scispace.com

X-ray Crystallography: For solid-state derivatives, single-crystal X-ray diffraction provides definitive structural information, including bond lengths, angles, and intermolecular interactions, as demonstrated for related compounds like 2-(4-Methoxyphenylazo)-4-phenylphenol. researchgate.netnih.gov

| Technique | Information Obtained | Relevance to this compound Research | Reference |

|---|---|---|---|

| FTIR, ¹H-NMR | Functional groups and chemical structure elucidation. | Routine characterization of new derivatives. | researchgate.net |

| GC-MS | Purity assessment and molecular mass determination. | Verification of synthesis products. | researchgate.net |

| HPLC | Quantification in complex environmental or biological samples. | Monitoring, kinetic studies, and purity analysis. | acs.orgmdpi.com |

| Voltammetry | Redox potentials and oxidation pathways. | Understanding antioxidant mechanisms and electrochemical degradation. | scispace.com |

| X-ray Crystallography | Precise 3D molecular structure and packing in solid state. | Structure-property relationship studies for materials science. | researchgate.netnih.gov |

Deeper Mechanistic Insights into Biological Interactions via Multi-omics Approaches

Understanding how this compound interacts with biological systems at a molecular level is key to harnessing its potential bioactivity. Multi-omics, the integrated analysis of data from different biological levels (genomics, transcriptomics, proteomics, metabolomics), offers a powerful, systems-level approach to move beyond single-endpoint assays. nih.govmdpi.com

This holistic strategy can provide a comprehensive map of the cellular response to the compound, revealing novel mechanisms of action and identifying potential biomarkers of effect. mdpi.com

Genomics and Transcriptomics: Would analyze changes in gene and RNA expression to identify the genetic pathways modulated by the compound.

Proteomics: Would investigate alterations in protein levels and post-translational modifications, revealing the direct targets and downstream functional consequences of the compound's interaction.

Metabolomics: Would profile changes in small-molecule metabolites, providing a direct readout of the compound's impact on cellular metabolism.

By integrating these datasets, researchers can construct detailed models of the compound's biological activity, identifying key nodes and pathways that are perturbed. frontiersin.org This approach is invaluable for drug discovery and for understanding the mechanistic basis of a compound's therapeutic or toxic effects without relying on traditional, often limited, biochemical assays. nih.govnih.gov For this compound, a multi-omics approach could elucidate the molecular underpinnings of its antioxidant properties or other undiscovered bioactivities, paving the way for targeted applications in biomedicine.

Design of Next-Generation Materials Leveraging this compound Derivatives

The unique chemical structure of this compound, featuring a reactive phenolic hydroxyl group and a biphenyl (B1667301) backbone, makes it an attractive building block for novel polymers and functional materials. Research in this area is focused on creating high-performance, sustainable materials from bio-based precursors.

A compelling example is the use of 2-methoxy-4-vinylphenol (MVP), a structurally similar monomer that can be derived from lignin. mdpi.com Research has shown that MVP can serve as a versatile platform for both thermoplastics and thermoset polymers. mdpi.com

Thermoplastics: MVP can be functionalized and polymerized through radical polymerization to create a range of homopolymers and copolymers with diverse thermal properties. mdpi.com

Thermosets: By creating divinylbenzene-like monomers from MVP, it is possible to produce crosslinked thermoset materials through reactions like thiol-ene chemistry. mdpi.com

Similarly, this compound could be functionalized to create monomers for polymerization. The phenyl group can enhance the thermal stability and mechanical properties of the resulting polymers. Furthermore, 4-phenylphenol is known to be an intermediate in the manufacturing of substituted phenol-formaldehyde resins. chemicalbook.com Future work could explore the incorporation of this compound into such resins to tailor their properties for specific applications, such as coatings, adhesives, or composites. Enzymatic polymerization of this compound derivatives is another promising avenue for creating novel polymeric materials with unique structures and functions. nih.govchemicalbook.com

Advanced Environmental Remediation and Monitoring Strategies for Substituted Phenols

Substituted phenols, as a class of compounds used widely in industry, are of environmental concern due to their potential toxicity. nih.govresearchgate.net The development of effective methods for their removal from water and soil is an active area of research. Future strategies will focus on efficient, cost-effective, and environmentally friendly technologies.

Advanced Oxidation Processes (AOPs): AOPs are highly effective for degrading recalcitrant organic pollutants like substituted phenols. These methods rely on the generation of highly reactive species, primarily hydroxyl radicals (•OH).

Ultrasonication: This technique uses high-frequency sound waves to induce acoustic cavitation, the formation and collapse of high-energy bubbles. researchgate.net This process generates radicals that can degrade organic pollutants. researchgate.net Sonolysis has been shown to be a promising green technology for the degradation of phenols in wastewater. nih.govresearchgate.net

Photocatalysis: This process uses semiconductor materials, such as titanium dioxide (TiO₂) or cadmium sulfide, and UV light to generate radicals and oxidize pollutants. nih.govscilit.com Combinations of ozone, UV radiation, and catalysts like TiO₂ have demonstrated high efficiency in removing various substituted phenols. nih.gov

Ozonation: The direct reaction with ozone is another effective AOP for degrading phenols. Studies have shown that most phenolic structures react readily with ozone, breaking down into other compounds. acs.org

Monitoring and Risk Assessment: Effective remediation requires sensitive monitoring. While environmental monitoring data for specific substituted phenols in regions like Canada can be limited, the presence of these compounds in wastewater treatment system effluents has been reported, highlighting the need for continued surveillance. canada.ca Future work will involve developing more sensitive and field-deployable sensors for real-time monitoring of substituted phenols in the environment. Furthermore, ecological risk classification models are being used to prioritize substances of concern and guide regulatory efforts. canada.ca

| Remediation Technology | Mechanism | Advantages | Reference |

|---|---|---|---|

| Ultrasonication | Acoustic cavitation generates hydroxyl radicals. | Green technology, no additional chemicals required. | nih.govresearchgate.net |

| Photocatalysis (e.g., TiO₂ + UV) | Semiconductor excitation generates electron-hole pairs and radicals. | Can lead to complete mineralization of pollutants. | nih.govscilit.com |

| Ozonation | Direct oxidation by ozone and radical-mediated pathways. | High efficiency for phenol elimination and TOC reduction. | acs.orgnih.gov |

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 2-Methoxy-4-phenylphenol, and how can researchers minimize common byproducts?

- Methodological Answer : The synthesis of this compound can be approached via Friedel-Crafts alkylation or methoxylation of 4-phenylphenol derivatives. Key steps include:

- Using anhydrous AlCl₃ as a catalyst for electrophilic substitution to introduce the methoxy group at the 2-position .

- Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) to separate the target compound from ortho/para isomers .

- Common byproducts (e.g., 4-Methoxy-2-phenylphenol) arise from incomplete regioselectivity. These can be minimized by optimizing reaction temperature (60–80°C) and solvent polarity (e.g., dichloromethane) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral features are diagnostic?

- Methodological Answer :

- ¹H NMR : Expect a singlet for the methoxy group (δ 3.8–3.9 ppm) and aromatic protons split into distinct patterns due to substitution patterns (e.g., doublets for adjacent protons) .

- IR Spectroscopy : Key peaks include O-H stretch (3400–3600 cm⁻¹, if phenolic -OH is present) and C-O-C stretch (1240–1260 cm⁻¹) .

- Mass Spectrometry (MS) : Molecular ion [M+H]⁺ at m/z 216.2, with fragmentation patterns indicating loss of methoxy (-31 Da) or phenyl groups .

Q. What are the best practices for handling and storing this compound to ensure stability?

- Methodological Answer :

- Storage : Keep in sealed, light-resistant containers under inert gas (N₂ or Ar) at 2–8°C to prevent oxidation .

- Handling : Use nitrile gloves and safety goggles to avoid skin/eye contact. Work in a fume hood to limit inhalation of dust .

- Degradation Signs : Discoloration (yellowing) indicates oxidation; verify purity via HPLC before reuse .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

- Methodological Answer : Contradictions often arise from:

- Purity Variability : Use HPLC (C18 column, acetonitrile/water gradient) to confirm ≥98% purity .

- Assay Conditions : Standardize cell culture media (e.g., pH 7.4, 10% FBS) and control for solvent effects (e.g., DMSO ≤0.1%) .

- Mechanistic Confounders : Perform dose-response curves and use knockout models to isolate target pathways .

Q. What strategies optimize reaction yields of this compound under varying catalytic conditions?

- Methodological Answer :

- Catalyst Screening : Compare Lewis acids (e.g., FeCl₃ vs. AlCl₃) for improved regioselectivity .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance methoxy group incorporation but may require higher temperatures .

- Kinetic Monitoring : Use in-situ FTIR to track reaction progress and terminate at peak yield .

Q. How can computational modeling predict the interaction mechanisms of this compound with biological targets?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model binding to enzymes (e.g., cyclooxygenase-2). Focus on hydrogen bonding between the methoxy group and active-site residues .

- Molecular Dynamics (MD) : Simulate ligand-receptor stability in GROMACS (50 ns trajectories) to assess binding free energy (MM/PBSA) .

- QSAR Models : CorlogP values predict membrane permeability; adjust substituents to enhance bioavailability .

Methodological Considerations for Safety and Compliance

Q. How should researchers determine safe exposure limits for this compound in laboratory settings?

- Methodological Answer :

- In Vitro Toxicity : Perform MTT assays on HEK293 cells (IC₅₀ calculation) and compare to OECD guidelines .

- Occupational Limits : Derive provisional thresholds using NIOSH REL models, assuming 8-hour exposure and respiratory protection .

Data Contradiction Analysis

Q. Why do solubility values for this compound vary across studies, and how can this be addressed experimentally?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.